2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid
Overview
Description
2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid, commonly referred to as EFBA, is a chemical compound that has been the subject of significant scientific research. It has a molecular weight of 226.21 . The IUPAC name for this compound is 2-{[(ethylamino)carbonyl]amino}-6-fluorobenzoic acid .
Molecular Structure Analysis
The InChI code for EFBA is 1S/C10H11FN2O3/c1-2-12-10(16)13-7-5-3-4-6(11)8(7)9(14)15/h3-5H,2H2,1H3,(H,14,15)(H2,12,13,16) . This code provides a specific textual representation of the compound’s molecular structure.It has a high melting point due to its ionic property . It is soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .
Scientific Research Applications
- Summary of the Application: L-Theanine (2-amino-4-(ethylcarbamoyl) butyric acid) is a non-protein amino acid with a special sweet taste, found mainly in its free amino acid form in tea leaves . It has beneficial physiological functions, such as relaxation, cognition improvement, antitumor, antihypertension, nervous system protection, and immune response activation . Therefore, L-theanine is widely applied in medicine, health care, and food industries .
- Methods of Application or Experimental Procedures: The γ-Glutamylcysteine synthetase (γ-GCS) from Escherichia coli, which catalyzes the formation of L-glutamylcysteine from L-glutamic acid and L-cysteine, was engineered into an L-theanine synthase using L-glutamic acid and ethylamine as substrates . A high-throughput screening method using a 96-well plate was developed to evaluate the L-theanine synthesis reaction . Both site-saturation mutagenesis and random mutagenesis were applied .
- Results or Outcomes: After three rounds of directed evolution, the best-performing mutant enzyme exhibited significant improvements in L-theanine production and catalytic efficiency for ethylamine, compared with the wild-type enzyme . The final L-theanine production by the mutant reached 30.4±0.3 g/L in 2 hours, with a conversion rate of 87.1%, which has great potential for industrial applications .
Safety And Hazards
EFBA is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
properties
IUPAC Name |
2-(ethylcarbamoylamino)-6-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c1-2-12-10(16)13-7-5-3-4-6(11)8(7)9(14)15/h3-5H,2H2,1H3,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKWITUQMVGRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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